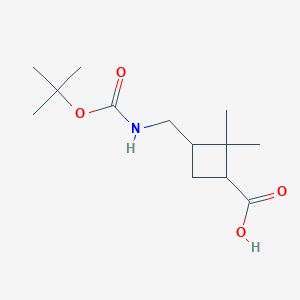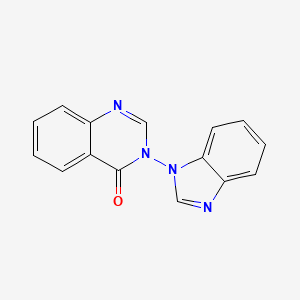![molecular formula C15H13NO3 B11857387 2-(Isopropylamino)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11857387.png)
2-(Isopropylamino)naphtho[2,3-b]furan-4,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Isopropylamino)naphtho[2,3-b]furan-4,9-dione is a synthetic organic compound that belongs to the class of naphthoquinones. This compound is characterized by its unique structural motif, which includes a naphthoquinone core fused with a furan ring and an isopropylamino group. Naphthoquinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)naphtho[2,3-b]furan-4,9-dione typically involves multi-step procedures starting from readily available precursors. One common method involves the cycloaddition reaction of 2-hydroxy-1,4-naphthoquinones with olefins. This reaction can be catalyzed by palladium on carbon (Pd/C) under reverse hydrogenolysis conditions, which provides a waste-free approach to the synthesis of the desired naphthoquinone derivatives .
Another efficient method involves visible-light-mediated [3+2] cycloaddition reactions. This green chemistry approach utilizes visible light to drive the reaction, resulting in high yields and excellent regioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes. The use of palladium-catalyzed reactions and visible-light-mediated processes can be optimized for industrial applications, ensuring high efficiency and minimal environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Isopropylamino)naphtho[2,3-b]furan-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The isopropylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its cytotoxic activity against cancer cell lines and antiviral properties.
Medicine: Potential therapeutic agent for treating diseases such as cancer and viral infections.
Industry: Used in the development of novel materials and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of 2-(Isopropylamino)naphtho[2,3-b]furan-4,9-dione involves its interaction with cellular targets, leading to various biological effects. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells and viruses .
Comparaison Avec Des Composés Similaires
2-(Isopropylamino)naphtho[2,3-b]furan-4,9-dione can be compared with other naphthoquinone derivatives, such as:
Naphtho[2,3-b]thiophene-4,9-dione: Similar structure but with a thiophene ring instead of a furan ring.
Lapachol: A naturally occurring naphthoquinone with antitumor and antiviral activities.
Plumbagin: Another naturally occurring naphthoquinone known for its anticancer and antimicrobial properties.
The uniqueness of this compound lies in its isopropylamino group, which can enhance its biological activity and selectivity compared to other naphthoquinone derivatives.
Propriétés
Formule moléculaire |
C15H13NO3 |
|---|---|
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
2-(propan-2-ylamino)benzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C15H13NO3/c1-8(2)16-12-7-11-13(17)9-5-3-4-6-10(9)14(18)15(11)19-12/h3-8,16H,1-2H3 |
Clé InChI |
SQNUFZQUFFBKJJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-(imidazo[1,2-A]pyridin-3-YL)benzoate](/img/structure/B11857313.png)
![4-(3-Chloropropyl)-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B11857326.png)

![Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B11857340.png)

![3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11857346.png)
![2-(3-Methoxypentan-3-yl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11857352.png)

![7-Methoxy-3-methyl-4-oxo-1,2,3,4-tetrahydrodibenzo[b,d]furan-3-carbonitrile](/img/structure/B11857363.png)
![3-Amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid](/img/structure/B11857365.png)


![Methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B11857374.png)
